molecular formula C10H8BrNO4S B8151347 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate

Cat. No.: B8151347
M. Wt: 318.15 g/mol
InChI Key: HNBQJNNGLYCPRT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate typically involves the reaction of 4-bromo-3-methylthiophene-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an allosteric modulator of certain enzymes or receptors, enhancing or inhibiting their activity . The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate apart is its combination of a thiophene ring with a pyrrolidin-2,5-dione moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylthiophene-2-carboxylate (CAS Number: 2815698-25-8) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrNO4S
  • Molecular Weight : 296.14 g/mol
  • Structure : The compound features a pyrrolidine ring and a thiophene moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections elaborate on specific activities and findings related to this compound.

1. Anticancer Activity

Recent studies suggest that compounds similar to this compound can inhibit cancer cell proliferation. For instance, high-throughput screening has identified related compounds that inhibit mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells. These inhibitors promote multipolar spindle formation leading to cell death in cancerous cells .

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Docking studies have shown that related thiophene derivatives can interact with acetylcholinesterase (AChE) and urease, demonstrating significant inhibitory activity. This enzymatic inhibition could be relevant for treating conditions like Alzheimer's disease and other disorders linked to these enzymes .

3. Antimicrobial Activity

Preliminary evaluations have indicated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the thiophene ring is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial membranes .

Case Study 1: Anticancer Screening

In a study involving centrosome-amplified human cancer cells treated with derivatives of this compound, researchers observed an increase in multipolarity and subsequent cell death. The compound's IC50 values were reported in the micromolar range, indicating effective inhibition of cancer cell growth .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between synthesized derivatives and AChE. The results indicated that certain modifications to the thiophene structure significantly enhanced inhibitory potency, suggesting that the 2,5-dioxopyrrolidine moiety plays a critical role in binding affinity .

Data Tables

Biological ActivityObserved EffectReference
AnticancerIC50 in micromolar range
AChE InhibitionSignificant inhibitory activity
AntibacterialModerate to strong activity

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4S/c1-5-6(11)4-17-9(5)10(15)16-12-7(13)2-3-8(12)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBQJNNGLYCPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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